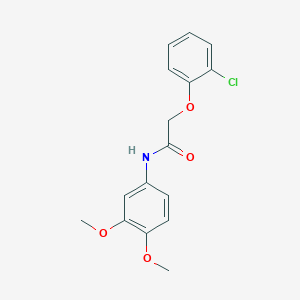
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as GW 501516 or Endurobol. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation and cell differentiation.
科学的研究の応用
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been used in various scientific research applications. It has been shown to improve endurance and increase fat burning in animal models. It has also been studied for its potential to treat metabolic disorders such as obesity, diabetes, and dyslipidemia. Additionally, it has been investigated for its potential to prevent and treat cancer, cardiovascular diseases, and neurodegenerative diseases.
作用機序
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a selective agonist of PPARδ. PPARδ is a nuclear receptor that regulates gene expression by binding to specific DNA sequences. Activation of PPARδ by this compound leads to increased expression of genes involved in lipid metabolism, glucose metabolism, and mitochondrial biogenesis. This results in increased fat burning, improved endurance, and improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and liver. It also increases the expression of genes involved in glucose uptake and utilization in skeletal muscle and adipose tissue. These effects result in improved endurance, increased fat burning, and improved metabolic function.
実験室実験の利点と制限
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has several advantages for lab experiments. It is a selective agonist of PPARδ, which allows for specific activation of this receptor. It has been shown to have potent effects on endurance and metabolic function in animal models. However, there are also limitations to using this compound in lab experiments. It has been shown to have potential carcinogenic effects in animal models, which raises concerns about its safety for human use. Additionally, the optimal dosing and administration of this compound for specific experimental purposes have not been fully established.
将来の方向性
There are several future directions for research on 2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide. One direction is to further investigate its potential to treat metabolic disorders such as obesity, diabetes, and dyslipidemia. Another direction is to investigate its potential to prevent and treat cancer, cardiovascular diseases, and neurodegenerative diseases. Additionally, more research is needed to establish the optimal dosing and administration of this compound for specific experimental purposes. Lastly, the safety of this compound for human use needs to be further investigated.
合成法
The synthesis of 2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves several steps. The first step is the reaction of 2-chlorophenol with 2,2,2-trifluoroethanol in the presence of potassium carbonate to form 2-chloro-2-(2,2,2-trifluoroethoxy)benzene. The second step is the reaction of 2-chloro-2-(2,2,2-trifluoroethoxy)benzene with 3,4-dimethoxyphenylacetonitrile in the presence of potassium tert-butoxide to form this compound. The purity of the compound can be improved by recrystallization from ethanol.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-20-14-8-7-11(9-15(14)21-2)18-16(19)10-22-13-6-4-3-5-12(13)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRYKUXRTMPGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
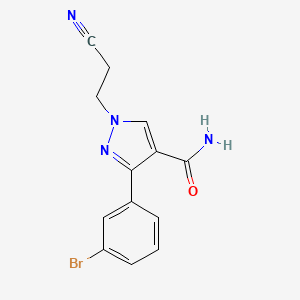


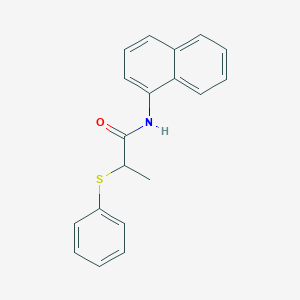
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2,4,5-trimethoxybenzyl)-1,3-propanediamine](/img/structure/B4953407.png)
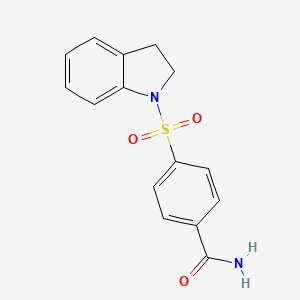
![2-cyclohexyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4953442.png)
![N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4953446.png)
![1-methyl-3-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4953467.png)
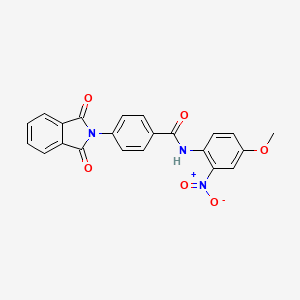
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4953478.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B4953482.png)
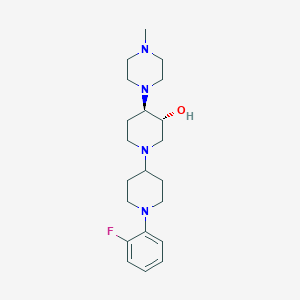
![9-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-10-ethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4953491.png)
